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Compound of Interest

Compound Name:
3-[(4,6-Dimethylpyrimidin-2-

yl)amino]benzoic acid

Cat. No.: B1298760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the three primary isomers of

aminobenzoic acid: 2-aminobenzoic acid (ortho-), 3-aminobenzoic acid (meta-), and 4-

aminobenzoic acid (para-). The position of the amino group relative to the carboxyl group on

the benzene ring imparts distinct physicochemical, spectroscopic, and biological properties to

each isomer, profoundly influencing their applications in research and drug development.

Physicochemical Properties
The structural arrangement of the isomers directly impacts their physical properties, such as

melting point, solubility, and acidity (pKa). These differences are critical for predicting their

behavior in various experimental and physiological conditions.
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Property
2-Aminobenzoic
Acid (Anthranilic
Acid)

3-Aminobenzoic
Acid

4-Aminobenzoic
Acid (PABA)

Molar Mass 137.14 g/mol [1] 137.14 g/mol [2] 137.14 g/mol [3]

Appearance White solid[4]
White to off-white

crystalline powder[5]

White-grey crystalline

solid[6]

Melting Point 146–148 °C[4] 174–178 °C[5] 187–189 °C[7]

Water Solubility 3.5 mg/mL at 20 °C[8]
5.9 g/L (5.9 mg/mL) at

15 °C[2][9]

4.7 g/L (4.7 mg/mL) at

20 °C[7]

pKa (Carboxyl) 2.17[4] 3.07[10] 2.38[11]

pKa (Amino) 4.85[4] 4.79[10] 4.85[11]

Spectroscopic Characteristics
The electronic and vibrational properties of the isomers differ, leading to unique spectroscopic

signatures that are essential for their identification and characterization.

Spectroscopic Data
2-Aminobenzoic
Acid

3-Aminobenzoic
Acid

4-Aminobenzoic
Acid

UV-Vis λmax ~325 nm[12]

Data less common,

exhibits

solvatochromism[13]

194 nm, 226 nm, 278

nm[14]

Key IR Bands (cm⁻¹)

N-H stretch (~3300-

3500), C=O stretch

(~1680), C-N stretch

(~1250)[15][16]

N-H stretch (~3300-

3500), C=O stretch

(~1700), C-N stretch

(~1240)[15]

N-H stretch (~3300-

3500), C=O stretch

(~1670), C-N stretch

(~1310)[15][17]

Biological Activity and Applications
The isomeric position is a key determinant of biological function. While sharing a core structure,

their interactions with biological systems are markedly different.[18]
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2-Aminobenzoic Acid (Anthranilic Acid): Derivatives of this isomer, such as mefenamic acid,

are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting

cyclooxygenase (COX) enzymes.[18]

3-Aminobenzoic Acid: This isomer is the least explored therapeutically.[18] However, it is

known to be absorbed via a carrier-mediated transport system, suggesting potential for

targeted drug delivery research.[18]

4-Aminobenzoic Acid (PABA): PABA is widely recognized for its role as a UVB-absorbing

agent in sunscreens.[6] Crucially, it is also an intermediate in the folate synthesis pathway in

bacteria, making this pathway a target for sulfonamide antibiotics which act as competitive

inhibitors.[18] Its potassium salt is also used to treat fibrotic skin disorders.[3]
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Caption: Folate synthesis pathway, the target of sulfonamides which compete with PABA.
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Experimental Protocols
Objective comparison requires standardized experimental procedures. Below are detailed

protocols for key characterization assays.

A. Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of each aminobenzoic acid isomer in water

at a specified temperature (e.g., 25°C).

Materials:

Aminobenzoic acid isomers (analytical grade)

Distilled or deionized water

20 mL glass vials with screw caps

Orbital shaker with temperature control

0.22 µm syringe filters

HPLC or UV-Vis spectrophotometer for quantification

Analytical balance

Procedure:

1. Add an excess amount of the solid isomer to a vial containing a known volume of water

(e.g., 10 mL). "Excess" ensures that a saturated solution is formed with undissolved solid

remaining.

2. Seal the vials tightly to prevent solvent evaporation.

3. Place the vials in an orbital shaker set to a constant temperature (25°C) and agitation

speed (e.g., 150 rpm).

4. Equilibrate the samples for at least 24-48 hours to ensure equilibrium is reached.
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5. After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2

hours to let the excess solid settle.

6. Carefully withdraw a sample from the clear supernatant.

7. Immediately filter the sample using a 0.22 µm syringe filter to remove any undissolved

microcrystals.

8. Accurately dilute the filtered sample with water to a concentration within the linear range of

the analytical instrument.

9. Quantify the concentration of the dissolved isomer using a pre-calibrated HPLC or UV-Vis

spectrophotometer.

10. Repeat the experiment in triplicate for each isomer.

B. Protocol: UV-Vis Spectroscopic Analysis

Objective: To determine the wavelength of maximum absorption (λmax) for each isomer.

Materials:

UV-Vis Spectrophotometer

Quartz cuvettes (1 cm path length)

Aminobenzoic acid isomers

Spectroscopic grade ethanol (or other suitable solvent)

Volumetric flasks and pipettes

Procedure:

1. Prepare a stock solution of each isomer (e.g., 1 mg/mL) in ethanol.

2. From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL).
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3. Use pure ethanol as the blank reference. Fill one cuvette with ethanol and place it in the

reference beam of the spectrophotometer.

4. Fill a second cuvette with the working solution of the isomer and place it in the sample

beam.

5. Scan the absorbance of the sample across a relevant UV range (e.g., 200-400 nm).

6. Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.[14]

7. Record the absorbance value at λmax.

Comparative Experimental Workflow
A systematic approach is crucial for the head-to-head evaluation of these isomers. The

following workflow outlines the key stages of a comprehensive comparative study.
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General Workflow for Isomer Comparison

1. Preparation & Characterization
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4. Data Analysis & Conclusion
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Caption: A logical workflow for the systematic comparison of aminobenzoic acid isomers.
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Conclusion
The ortho-, meta-, and para- isomers of aminobenzoic acid, while chemically similar, exhibit

significant and predictable differences in their physicochemical properties and biological

activities.[18] The para-isomer, PABA, has well-established roles in UV protection and bacterial

metabolism.[18] The ortho-isomer's derivatives are foundational to a class of anti-inflammatory

drugs.[18] The meta-isomer remains a comparatively underexplored entity, representing an

opportunity for novel research in drug discovery and materials science.[18] This guide

highlights that positional isomerism is a critical consideration in chemical biology and medicinal

chemistry, dictating the function and potential application of small aromatic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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